molecular formula C19H12ClN5O5 B2803201 methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate CAS No. 477890-11-2

methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate

Cat. No.: B2803201
CAS No.: 477890-11-2
M. Wt: 425.79
InChI Key: HLGGRJMWNIGCBA-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate is a heterocyclic compound featuring an isoxazole core substituted at positions 3, 4, and 5. Key structural elements include:

  • Methyl carboxylate at position 4, enhancing solubility and serving as a metabolically labile ester.
  • 1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl moiety at position 5, introduced via click chemistry (azide-alkyne cycloaddition) .

While direct pharmacological data for this compound are absent in the provided evidence, structurally related molecules (e.g., indole-isoxazole-triazole conjugates) exhibit antibacterial properties , suggesting analogous applications.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)triazol-4-yl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O5/c1-29-19(26)16-17(13-4-2-3-5-14(13)20)22-30-18(16)15-10-24(23-21-15)11-6-8-12(9-7-11)25(27)28/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGGRJMWNIGCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C3=CN(N=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.

    Introduction of the Triazole Ring:

    Attachment of the Chlorophenyl and Nitrophenyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate halogenated precursors and organometallic reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability compared to traditional batch processes .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes selective reduction to form amine derivatives. Hydrogenation with Pd/C in ethanol at 60°C under 3 atm H₂ yields the corresponding amino compound within 6 hours (88% yield) . Alternative reducing agents like NaBH₄/CuCl₂ in THF achieve partial reduction but with lower efficiency (≤50% yield) .

Reaction Reagents/Conditions Product Yield Source
Nitro → AmineH₂ (3 atm), 10% Pd/C, EtOH, 60°CMethyl 3-(2-chlorophenyl)-5-[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate88%

Nucleophilic Aromatic Substitution at the Chlorophenyl Group

The 2-chlorophenyl moiety participates in nucleophilic substitution with amines or thiols. Reactions with piperidine in DMF at 120°C for 12 hours replace chlorine with a piperidine group (72% yield) . Thiophenol in the presence of K₂CO₃ in DMSO at 80°C yields the thioether derivative (65% yield) .

Reaction Reagents/Conditions Product Yield Source
Cl → PiperidinePiperidine, DMF, 120°C, 12hMethyl 3-(2-piperidinophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate72%
Cl → SPhThiophenol, K₂CO₃, DMSO, 80°CMethyl 3-(2-phenylthiophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate65%

Triazole Ring Functionalization

The 1,2,3-triazole ring undergoes regioselective alkylation. Treatment with propargyl bromide in acetone using K₂CO₃ as a base introduces a propargyl group at the N1 position (81% yield) . Click chemistry with benzyl azide in Cu(I)-catalyzed conditions forms a 1,4-disubstituted triazole (95% yield) .

Reaction Reagents/Conditions Product Yield Source
N-Alkylation of TriazolePropargyl bromide, K₂CO₃, acetoneMethyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-3-propargyl-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate81%
CuAAC Click ReactionBenzyl azide, CuSO₄·5H₂O, sodium ascorbateMethyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-4-(benzyl-1H-1,2,3-triazol-1-yl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate95%

Isoxazole Ring Reactivity

The isoxazole ester undergoes hydrolysis under acidic or basic conditions. Hydrolysis with 2M NaOH in MeOH/H₂O (1:1) at 70°C for 4 hours produces the carboxylic acid derivative (92% yield). Decarboxylation via pyrolysis at 200°C under argon yields the de-esterified isoxazole (78% yield).

Reaction Reagents/Conditions Product Yield Source
Ester Hydrolysis2M NaOH, MeOH/H₂O (1:1), 70°C3-(2-Chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylic acid92%
Thermal Decarboxylation200°C, Argon, 2h3-(2-Chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]isoxazole78%

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O at 100°C, biphenyl derivatives are synthesized (68–85% yield) .

Reaction Reagents/Conditions Product Yield Source
Suzuki Coupling4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂OMethyl 3-(2-(4-methoxyphenyl)phenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate85%

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in cancer therapy. Research indicates that derivatives containing triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies: In vitro studies have shown that compounds similar to methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate display potent activity against melanoma cells and triple-negative breast cancer cell lines .

Antimicrobial Properties

The triazole moiety is also associated with antimicrobial activities. Compounds containing this scaffold have been evaluated for their effectiveness against bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Some studies indicate that triazole derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves modulation of inflammatory pathways at the cellular level .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A recent study synthesized several triazole derivatives, including this compound. The synthesized compounds were tested for their anticancer properties using MTT assays against human melanoma (IGR39) and pancreatic carcinoma (Panc-1) cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial efficacy of triazole-containing compounds against various pathogens. The results showed that certain derivatives demonstrated significant inhibition of bacterial growth, suggesting their potential use as new antimicrobial agents .

Comparative Analysis of Biological Activities

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModeratePresent
Related Triazole Derivative AModerateHighLow
Related Triazole Derivative BLowModerateHigh

Mechanism of Action

The mechanism of action of methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and isoxazole rings can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Reference) Structural Features Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound Isoxazole, triazole, 2-chlorophenyl, 4-nitrophenyl, methyl carboxylate 441.85 2-Cl, 4-NO₂, COOCH₃ Not reported
VIb (Indole-Isoxazole-Triazole) Indole, isoxazole, triazole, 3,5-dichlorophenyl ~490 (estimated) 3,5-Cl, CF₃ Potent against S. aureus (MIC ≤ 1 µg/mL)
3-(2-Chlorophenyl)-4-(4-Nitrophenyl)-1H-1,2,4-Triazole-5(4H)-Thione Triazole-thione, 2-chlorophenyl, 4-nitrophenyl 349.76 2-Cl, 4-NO₂, C=S Not reported
4-(4-Chlorophenyl)-2-(Pyrazolyl)Thiazole Thiazole, pyrazole, 4-chlorophenyl, fluorophenyl ~450 (estimated) 4-Cl, 4-F Isostructural; no activity data
5-(3-Chlorophenylsulfanyl)-Pyrazole-4-Carbaldehyde Pyrazole, chlorophenyl, sulfanyl ~300 (estimated) 3-Cl, S Structural data only

Structural and Electronic Differences

  • Ester vs. Amide/Thione: The methyl carboxylate in the target compound increases hydrophilicity compared to thione (C=S, ) or amide () groups, which may influence metabolic stability and target binding .
  • Heterocyclic Core :

    • Isoxazole (target) vs. thiazole () or pyrazole (): Isoxazole’s oxygen atom confers distinct electronic properties, affecting dipole moments and intermolecular interactions .

Physicochemical Properties

  • Solubility : The nitro group and aromatic rings in the target compound likely reduce aqueous solubility compared to hydroxyethyl-substituted analogs ().
  • Crystallography : Isostructural compounds () crystallize in triclinic systems with P̄1 symmetry, suggesting similar packing motifs despite halogen variations (Cl vs. F) .

Q & A

Q. What are the established synthetic routes for methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, using 4-nitrobenzyl azide and a terminal alkyne precursor under inert conditions (N₂ atmosphere) .
  • Step 2 : Isoxazole ring formation via cyclization of β-keto esters with hydroxylamine, followed by esterification to introduce the methyl carboxylate group .
  • Optimization : Solvent choice (e.g., DMF for CuAAC), temperature control (60–80°C for triazole formation), and catalyst loading (e.g., 5 mol% CuI) significantly impact yield. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How do researchers confirm the regioselectivity of the triazole ring formation in this compound, and what analytical techniques are critical for structural validation?

  • Methodological Answer :
  • Regioselectivity : The 1,4-disubstituted triazole is confirmed via ¹H-NMR (characteristic singlet for H-5 proton at δ 7.8–8.0 ppm) and X-ray crystallography (bond angles and torsion angles between triazole and aryl groups) .
  • Structural Validation :
  • NMR : ¹³C-NMR identifies carbonyl groups (C=O at ~170 ppm) and aromatic substituents.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Diffraction : Resolves bond lengths (e.g., C-N triazole bonds at ~1.34 Å) and dihedral angles between isoxazole and triazole moieties .

Q. What in vitro biological assays are most appropriate for evaluating the pharmacological potential of this compound, particularly regarding enzyme inhibition or receptor interactions?

  • Methodological Answer :
  • Enzyme Inhibition :
  • Cytochrome P450 Assay : Monitor metabolism using liver microsomes and LC-MS to detect inhibitory effects (IC₅₀ values) .
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for kinase activity screening .
  • Receptor Binding : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) with tritiated ligands and scintillation counting .

Advanced Research Questions

Q. What strategies are employed to address conflicting cytotoxicity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Metabolic Stability Testing : Compare hepatic clearance rates using hepatocyte incubation (in vitro) vs. plasma pharmacokinetics (in vivo) to identify metabolite interference .
  • Prodrug Design : Mask polar groups (e.g., ester hydrolysis) to improve bioavailability, followed by LC-MS/MS metabolite profiling .
  • Dose-Response Reconciliation : Use Hill slope analysis to align EC₅₀ values across models, accounting for tissue penetration differences .

Q. How can computational methods like molecular docking be integrated with experimental SAR studies to design analogs with improved target affinity?

  • Methodological Answer :
  • Docking Workflow :

Target Preparation : Retrieve protein structures (e.g., CYP3A4 from PDB: 4NY4) and prepare active sites with AutoDock Tools.

Ligand Optimization : Minimize energy of analogs using Gaussian09 (B3LYP/6-31G* basis set).

Binding Affinity Prediction : Score ΔG values with AutoDock Vina; prioritize analogs with <-9 kcal/mol .

  • Experimental SAR : Synthesize top-ranked analogs, test via SPR (surface plasmon resonance) for Kd validation, and correlate with docking scores .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can chiral chromatography or asymmetric catalysis be applied?

  • Methodological Answer :
  • Chiral Centers : The isoxazole-triazole junction may introduce stereochemical complexity.
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in CuAAC to favor specific enantiomers .
  • Purification :
  • Chiral HPLC : Utilize Chiralpak® IA/IC columns with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computed spectra (TD-DFT) .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines from the Journal of Medicinal Chemistry and validate with positive controls (e.g., staurosporine for kinases) .

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